molecular formula C6H8N2O2 B13867703 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxaldehyde

1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxaldehyde

Cat. No.: B13867703
M. Wt: 140.14 g/mol
InChI Key: HDDJCTBNVGZGOO-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde is a heterocyclic compound belonging to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the aldehyde functionality .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-methyl-6-oxo-4,5-dihydropyridazine-3-carbaldehyde

InChI

InChI=1S/C6H8N2O2/c1-8-6(10)3-2-5(4-9)7-8/h4H,2-3H2,1H3

InChI Key

HDDJCTBNVGZGOO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(=N1)C=O

Origin of Product

United States

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